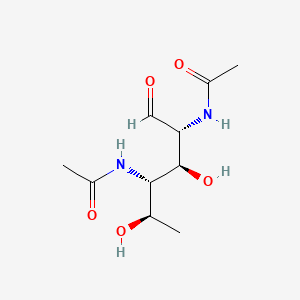

2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose is a unique amino sugar derivative It is characterized by the presence of acetylamino groups at the 2 and 4 positions and the absence of hydroxyl groups at the 2, 4, and 6 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose typically involves the selective acetylation of amino groups on a galactose derivative. The reaction conditions often require the use of acetic anhydride in the presence of a base such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the selective modification of the desired positions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available galactose. The process includes protection and deprotection steps to ensure the selective acetylation of the amino groups. Advanced techniques such as chromatography may be employed to purify the final product to meet industrial standards.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino groups, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can target the acetyl groups, potentially converting them back to amino groups.

Substitution: The acetylamino groups can participate in substitution reactions, where the acetyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like hydrochloric acid or sodium hydroxide can facilitate substitution reactions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Conversion to amino derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.

Biology: Studied for its role in cellular processes and as a potential inhibitor of glycosylation pathways.

Medicine: Investigated for its potential therapeutic applications, including as an antiviral or antibacterial agent.

Industry: Utilized in the production of specialized polymers and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose involves its interaction with specific enzymes and proteins involved in glycosylation pathways. By mimicking natural sugars, it can inhibit or modify the activity of these enzymes, leading to altered glycosylation patterns. This can affect various cellular processes, including cell signaling and immune responses.

Comparación Con Compuestos Similares

2,4-Bis(acetylamino)-2,4,6-trideoxy-L-idopyranose: Similar structure but different stereochemistry.

2,4-Bis(trichloromethyl)-1,3-benzdioxin derivatives: Different functional groups but similar acetylamino modifications.

Uniqueness: 2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose is unique due to its specific acetylamino modifications and the absence of hydroxyl groups at key positions. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for targeted scientific applications.

Actividad Biológica

2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose (commonly referred to as AAT) is a rare sugar derivative known for its unique structural features and potential biological activities. This compound has garnered interest primarily due to its immunomodulatory properties and its role in the synthesis of zwitterionic polysaccharides (ZPS), which are significant in bacterial cell walls and have implications in immunology and therapeutic applications.

- Molecular Formula : C10H18N2O5

- Molecular Weight : 246.26 g/mol

- CAS Number : 68567-47-5

- SMILES Notation : CC@@HC@HC@HC@@HC=O

Immunomodulatory Effects

AAT has been identified as a component of ZPSs that can activate T-cells, which play a crucial role in the immune response. Research indicates that AAT derivatives can enhance immune responses by acting as potent T-cell activators. For instance, studies have shown that zwitterionic polysaccharides containing AAT can stimulate T-cell proliferation and cytokine production, making them potential candidates for vaccine development and immunotherapy .

Synthesis and Applications

The synthesis of AAT has been achieved through various chemical pathways, allowing for the production of derivatives that can be used in biological studies. A notable synthesis method involves the use of N-Cbz-L-threonine as a starting material, which is converted into AAT through a series of chemical transformations. This synthetic route is advantageous as it provides access to AAT in high yields and purity .

Case Studies

- Zwitterionic Polysaccharides : In a study focusing on the immunological properties of ZPSs, AAT was incorporated into polysaccharide structures derived from Bacteroides fragilis. These polysaccharides exhibited significant T-cell activation capabilities, suggesting that AAT plays a critical role in modulating immune responses .

- Antigen Presentation : Another research highlighted the ability of AAT-containing compounds to enhance antigen presentation by dendritic cells. This effect is crucial for initiating adaptive immune responses, indicating that AAT could be leveraged in vaccine formulations .

- Therapeutic Potential : The immunostimulatory properties of AAT derivatives have been explored for their potential use in treating infections and enhancing vaccine efficacy. Studies have demonstrated that these compounds can improve the effectiveness of vaccines by promoting stronger immune responses against pathogens .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

N-[(2R,3S,4S,5R)-4-acetamido-3,5-dihydroxy-1-oxohexan-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-5(14)9(12-7(3)16)10(17)8(4-13)11-6(2)15/h4-5,8-10,14,17H,1-3H3,(H,11,15)(H,12,16)/t5-,8+,9+,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSXUFPRJLLCMA-MYMYLCHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C=O)NC(=O)C)O)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]([C@@H]([C@H](C=O)NC(=O)C)O)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is there interest in synthesizing 2,4-diacetamido-2,4,6-trideoxy-D-galactose (DATDG)?

A1: DATDG is a bacterial rare sugar derivative found in the cell surface polysaccharides of pathogenic bacteria. It is not found in human metabolism. [] This difference between pathogens and human cells makes DATDG a potential target for drug discovery and carbohydrate-based vaccine development. []

Q2: What are the key features of the streamlined synthesis approach for DATDG and other rare sugar derivatives described in the research?

A2: The approach emphasizes efficiency and utilizes a radical-mediated 6-deoxygenation strategy. [] It employs a one-pot protection profile manipulation on modified d-glucosamine or d-mannose molecules. [] This results in either a quinovosaminoside or rhamnoside intermediate, which then serves as a versatile starting point for synthesizing various rare sugar derivatives, including DATDG. []

Q3: Where can I find a detailed protocol for the synthesis of DATDG?

A3: A gram-scale de novo synthesis of DATDG is described in the paper "Gram scale de novo synthesis of 2,4-diacetamido-2,4,6-trideoxy-D-galactose." [] While the abstract is unavailable in the provided context, the title suggests a detailed protocol should be present within the full text of the paper.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.